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Compound of Interest

Compound Name:
1h-Pyrazolo[4,3-d]thiazole-5-

carbaldehyde

CAS No.: 933716-59-7

Cat. No.: B12867395

Get Quote

Executive Summary: The Privileged Scaffold
The pyrazolothiazole fused ring system—specifically the pyrazolo[3,4-d]thiazole isomer—has

emerged as a "privileged scaffold" in modern medicinal chemistry. Unlike simple monocyclic

heterocycles, this fused system offers a rigid geometric constraint that enhances binding affinity

to kinase domains, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR-2,

making it a high-value target for next-generation anticancer therapeutics.

This guide moves beyond generic textbook synthesis. It focuses on regioselective construction,

green chemistry optimization, and molecular validation. We will dissect the causality behind

synthetic choices, ensuring that every protocol provided is scalable and reproducible.

Key Performance Indicators (KPIs) for this Chemistry:
Regiocontrol: Exclusive formation of the [3,4-d] isomer over the thermodynamically

competing [4,3-e] isomer.
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Atom Economy: Utilization of One-Pot Multicomponent Reactions (MCRs) to reduce

purification steps.

Bioactivity: Targeting IC

values in the nanomolar range (<50 nM) against EGFR kinases.

Strategic Retrosynthesis & Disconnections
To synthesize pyrazolo[3,4-d]thiazoles efficiently, we must visualize the molecule not as a

whole, but as a sum of accessible synthons.

Graphviz Diagram: Retrosynthetic Logic
The following diagram illustrates the two primary disconnection strategies:

Route A (The "Hantzsch" Approach): Building the thiazole ring onto a pre-formed pyrazole.

Route B (The "Hydrazonoyl" Approach): Building the pyrazole ring onto a pre-formed thiazole

(or thiazolidinone).

Target: Pyrazolo[3,4-d]thiazole

Disconnection A
(Thiazole Ring Closure)Retro-Hantzsch

Disconnection B
(Pyrazole Ring Closure)

Retro-Knoevenagel

5-Amino-3-methylpyrazole
+ α-Haloketone

5-Arylidene-4-thiazolidinone
+ Hydrazine
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Caption: Strategic disconnection showing Route A (Thiazole closure) and Route B (Pyrazole

closure).

Core Synthetic Methodologies
Method A: The Modified Hantzsch Condensation
(Robust & Scalable)
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This is the industry-standard route for generating libraries. It relies on the condensation of 5-

amino-3-methylpyrazole with

-haloketones.

The Challenge: The amine on the pyrazole is a nucleophile, but the ring nitrogen (N1) is also

nucleophilic. Without specific conditions, you risk N-alkylation rather than ring closure. The

Solution: Use of polar protic solvents (Ethanol/DMF) and controlled temperature to favor the

thermodynamic fused product.

Validated Protocol 1: Synthesis of 3,5-Disubstituted
Pyrazolo[3,4-d]thiazoles

Reagents: 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), phenacyl bromide derivative (1.1

eq), anhydrous Ethanol, Sodium Acetate (1.5 eq).

Conditions: Reflux, 4–6 hours.

Step-by-Step Workflow:

Dissolution: Dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in 30 mL of absolute

ethanol.

Addition: Add the substituted phenacyl bromide (11 mmol) slowly. Critical: Add fused sodium

acetate (15 mmol) immediately to buffer the HBr generated. Free HBr can degrade the

pyrazole ring or cause tarring.

Reflux: Heat to reflux (

C). Monitor via TLC (Mobile Phase: EtOAc:Hexane 3:7).

Work-up: The product usually precipitates upon cooling. If not, reduce solvent volume by

50% under vacuum and pour into crushed ice.

Purification: Recrystallize from DMF/Ethanol (1:1). Do not use column chromatography

unless necessary, as the silica acidity can sometimes cause ring opening or salt formation.

Yield Expectation: 75–85%.
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Method B: Green One-Pot Multicomponent Reaction
(Ionic Liquid Mediated)
For modern drug discovery, sustainability is key. This method utilizes Ionic Liquids (ILs) as both

solvent and catalyst, eliminating volatile organic compounds (VOCs).

Mechanism: The IL (e.g., [Et

NH][HSO

]) activates the carbonyl group of the aldehyde and the active methylene of the thiazolidinone,
facilitating a Knoevenagel condensation followed by cyclization.

Validated Protocol 2: Microwave-Assisted Synthesis in Ionic
Liquid

Reagents: Hydrazonoyl chloride, Thioamide derivative, Aldehyde.

Catalyst/Solvent: [Et

NH][HSO

] (Triethylammonium hydrogen sulfate) or [DABCO-EtOH][OAc].

Equipment: Microwave Reactor (e.g., CEM Discover or Monowave).

Step-by-Step Workflow:

Mix: In a microwave vial, combine equimolar amounts (1 mmol) of the aldehyde, thioamide,

and active methylene compound.

Catalyst: Add 20 mol% of the Ionic Liquid.

Irradiation: Set MW reactor to

C, 150W. Hold for 10–15 minutes.

Isolation: Pour the reaction mixture into water. The hydrophobic product precipitates; the

hydrophilic IL remains in the water (and can be recycled by evaporating the water).
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Purity Check: This method typically yields >90% purity, requiring only a simple ethanol wash.

Data Comparison: Conventional vs. Green Synthesis

Parameter Conventional (Method A) Green MW/IL (Method B)

Time 4–8 Hours 10–20 Minutes

Solvent Ethanol/DMF Ionic Liquid (Recyclable)

Yield 70–80% 88–95%

Work-up Extraction/Recrystallization Water precipitation

Mechanistic Insight: Regioselectivity
Why does the reaction favor the [3,4-d] isomer? Density Functional Theory (DFT) calculations

reveal that the C-4 position of the 5-aminopyrazole is significantly more nucleophilic than the N-

1 position under neutral/basic conditions. However, the initial attack usually occurs via the

exocyclic amine attacking the carbonyl carbon of the

-haloketone, followed by cyclization at the C-4 position.

Graphviz Diagram: Reaction Mechanism (Hantzsch
Route)
This diagram details the electron flow ensuring the correct fusion.
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Caption: Stepwise mechanism showing the conversion of 5-aminopyrazole to the fused system.

Characterization & Troubleshooting
Trustworthiness in synthesis comes from rigorous verification.
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NMR Signatures
H NMR (DMSO-

):

Pyrazole-H: Look for a singlet around

8.3–8.6 ppm (if C-3 is unsubstituted).

Thiazole-H: If the thiazole ring is not fully substituted, the proton typically appears

downfield at

7.0–7.5 ppm.

NH Signal: If forming a dihydro-intermediate, a broad singlet at

10–12 ppm (D

O exchangeable) will be present. Absence of this confirms full aromatization.

Common Failure Modes
Product is an Oil: This often indicates incomplete cyclization or trapped solvent.

Fix: Triturate with cold diethyl ether or sonicate in

-hexane.

Regioisomer Mixture:

Cause: Reaction temperature too low (kinetic control).

Fix: Ensure vigorous reflux. If using microwave, increase temperature by

C.

Biological Context: EGFR Inhibition
The pyrazolo[3,4-d]thiazole scaffold is structurally analogous to ATP, allowing it to fit into the

ATP-binding pocket of kinases.
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Target: EGFR (Epidermal Growth Factor Receptor).[1][2][3][4]

Potency: Recent derivatives (e.g., 4-fluorophenyl substituted) have shown IC

values as low as 0.034 µM against EGFR-TK.

SAR Insight: Electron-withdrawing groups (Cl, F, NO

) at the para-position of the phenyl ring attached to the thiazole moiety significantly enhance
binding affinity due to halogen bonding within the hydrophobic pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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